3-(1-adamantyl)-4-methoxy-N-pyridin-3-ylbenzamide
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Overview
Description
3-(1-adamantyl)-4-methoxy-N-pyridin-3-ylbenzamide is a complex organic compound that features an adamantane moiety, a methoxy group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-adamantyl)-4-methoxy-N-pyridin-3-ylbenzamide typically involves multiple steps. One common method includes the alkylation of 4-bromophenol with 1-adamantanol in the presence of an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol. This intermediate is then subjected to O-alkylation with methyl iodide in dimethylformamide (DMF) using a potash base to yield 2-(1-adamantyl)-4-bromoanisole. The final step involves coupling the zinc derivative of 2-(1-adamantyl)-4-bromoanisole with methyl-6-bromo-2-naphthenoate using a nickel catalyst, followed by alkaline hydrolysis to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency. The Suzuki-Miyaura coupling reaction is often employed due to its effectiveness in forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base, providing a scalable and efficient route for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1-adamantyl)-4-methoxy-N-pyridin-3-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-(1-adamantyl)-4-methoxy-N-pyridin-3-ylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(1-adamantyl)-4-methoxy-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and increasing its bioavailability. The pyridinyl group can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-adamantylamine: Known for its antiviral properties.
2-(1-adamantyl)-1,3-butadiene: Used in polymer synthesis.
4-bromo-2-(1-adamantyl)phenol: An intermediate in the synthesis of various adamantane derivatives.
Uniqueness
3-(1-adamantyl)-4-methoxy-N-pyridin-3-ylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability and lipophilicity, while the methoxy and pyridinyl groups provide additional sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C23H26N2O2 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-(1-adamantyl)-4-methoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C23H26N2O2/c1-27-21-5-4-18(22(26)25-19-3-2-6-24-14-19)10-20(21)23-11-15-7-16(12-23)9-17(8-15)13-23/h2-6,10,14-17H,7-9,11-13H2,1H3,(H,25,26) |
InChI Key |
LQHYPAXHFFWLKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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